Zinc bis(N6-lauroyl-L-lysinate)
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Overview
Description
Zinc bis(N6-lauroyl-L-lysinate): is a chemical compound with the molecular formula C36H70N4O6Zn . It is a zinc salt of N6-lauroyl-L-lysine, where two molecules of N6-lauroyl-L-lysine are coordinated to a zinc ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(N6-lauroyl-L-lysinate) typically involves the reaction of zinc salts with N6-lauroyl-L-lysine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zinc ion .
Industrial Production Methods: Industrial production of Zinc bis(N6-lauroyl-L-lysinate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Zinc bis(N6-lauroyl-L-lysinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species .
Scientific Research Applications
Chemistry: In chemistry, Zinc bis(N6-lauroyl-L-lysinate) is used as a catalyst in various organic reactions. Its unique coordination properties make it an effective catalyst for promoting specific chemical transformations .
Biology: In biological research, the compound is studied for its potential role in cellular processes. It has been shown to interact with proteins and enzymes, influencing their activity and function .
Medicine: In medicine, Zinc bis(N6-lauroyl-L-lysinate) is explored for its therapeutic potential. It has been investigated for its antimicrobial properties and its ability to modulate immune responses .
Industry: In industrial applications, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties .
Mechanism of Action
The mechanism of action of Zinc bis(N6-lauroyl-L-lysinate) involves its interaction with molecular targets such as proteins and enzymes. The zinc ion in the compound can coordinate with amino acid residues in proteins, altering their structure and function. This coordination can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes .
Comparison with Similar Compounds
Zinc bis(N6-palmitoyl-L-lysinate): Similar to Zinc bis(N6-lauroyl-L-lysinate), but with a palmitoyl group instead of a lauroyl group.
Zinc bis(N6-stearoyl-L-lysinate): Contains a stearoyl group instead of a lauroyl group.
Zinc bis(N6-myristoyl-L-lysinate): Features a myristoyl group in place of the lauroyl group.
Uniqueness: Zinc bis(N6-lauroyl-L-lysinate) is unique due to its specific lauroyl group, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61745-61-7 |
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Molecular Formula |
C18H34N2O3Zn |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
zinc;(2S)-2-amino-6-(1-oxidododecylideneamino)hexanoate |
InChI |
InChI=1S/C18H36N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2/t16-;/m0./s1 |
InChI Key |
FWYKREKIICRDQP-NTISSMGPSA-L |
Isomeric SMILES |
CCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Origin of Product |
United States |
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